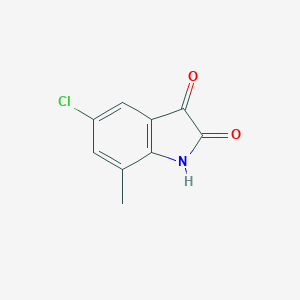

5-Chloro-7-methylisatin

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQLYHDZZPAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327150 | |

| Record name | 5-Chloro-7-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-06-1 | |

| Record name | 5-Chloro-7-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 7 Methylisatin and Its Analogues

N-Substitution Reactions and their Influence on Molecular Reactivity

The nitrogen atom at the 1-position of the isatin (B1672199) ring is a common site for functionalization, typically through N-alkylation or N-acylation. nih.govresearchgate.net These modifications can significantly influence the molecule's chemical and physical properties. hilarispublisher.com

N-alkylation is readily achieved by reacting the isatin with an alkyl halide, such as methyl iodide or allyl bromide, in a polar aprotic solvent like dimethylformamide (DMF) with a weak base like potassium carbonate. researchgate.net The choice of N-substituent can be critical for the molecule's subsequent reactivity and stereoselectivity in asymmetric reactions. beilstein-journals.org For example, the presence of an N-H bond can favor N-chlorination over aromatic ring chlorination under certain conditions, a pathway that is blocked by N-substitution. researchgate.net

Modifications at the Isatin Carbonyl Positions (C-2 and C-3)

The carbonyl groups at the C-2 (amide/lactam) and C-3 (ketone) positions are key to isatin's reactivity. The C-3 keto group, in particular, is highly electrophilic and participates in a wide array of condensation and addition reactions.

Reactions at C-3 : The C-3 carbonyl readily reacts with nucleophiles.

Condensation Reactions : It condenses with amine-containing compounds to form various derivatives. For example, reaction with hydrazides yields acylhydrazones, and reactions with amines or anilines produce Schiff bases. nih.govperiodicodimineralogia.it

Aldol-type Additions : Isatins undergo enantioselective aldol (B89426) reactions with ketones and other activated methylene (B1212753) compounds in the presence of organocatalysts, affording chiral 3-hydroxy-2-oxindoles. beilstein-journals.org

Friedel-Crafts Alkylation : In the presence of acid catalysts, the C-3 carbonyl is activated towards nucleophilic attack by electron-rich arenes like indole (B1671886), leading to the formation of 3,3-disubstituted oxindoles. nih.gov

Spirocycle Formation : The reaction of isatins with certain alkylating agents in the presence of a strong base can lead to the formation of spiro-epoxides at the C-3 position. conicet.gov.ar These epoxides can sometimes undergo further rearrangement to form quinoline (B57606) derivatives. conicet.gov.ar

Reactions at C-2 : The C-2 amide carbonyl is less electrophilic than the C-3 ketone but can still undergo nucleophilic attack. Strong nucleophiles, such as piperidine, have been shown to attack the C-2 position, leading to the cleavage of the amide bond and subsequent ring-opening of the isatin core. maxapress.com

Functionalization of the Aromatic Ring System of 5-Chloro-7-methylisatin

Further substitution on the benzene (B151609) ring of this compound allows for fine-tuning of the molecule's properties. The positions available for substitution are C-4 and C-6. The outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the activating methyl group, the deactivating chloro group, and the deactivating fused pyrrole-dione ring.

While direct electrophilic substitution on a complex isatin like this compound can be challenging, modern cross-coupling reactions offer a powerful tool for regioselective functionalization. The Suzuki-Miyaura reaction, for example, has been used to functionalize di-chlorinated isatins. rsc.org Studies on 4,7-dichloro-N-methylisatin revealed that Suzuki coupling with various boronic acids proceeds with excellent regioselectivity, with the new aryl group adding exclusively at the C-4 position. rsc.org This pronounced selectivity is attributed to electronic factors, suggesting that the C-4 position is significantly more reactive towards this type of cross-coupling than the C-7 position. rsc.org This finding implies that similar regioselective functionalization at the C-4 position of the this compound ring system could be a viable synthetic strategy.

Advanced Synthetic Techniques for Novel this compound Analogues

The inherent reactivity of the isatin core, particularly the electrophilic C3-carbonyl group, makes this compound an excellent substrate for advanced synthetic transformations. These techniques aim to build molecular complexity in an efficient manner, often leading to the generation of diverse compound libraries. Key strategies include multicomponent reactions and sophisticated catalyst-mediated transformations, which allow for the precise construction of intricate molecular frameworks.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are a powerful tool for achieving structural diversity. researchgate.net The isatin scaffold is well-established as a valuable component in MCRs. researchgate.net this compound, with its reactive ketone at the C3 position, is an ideal candidate for such reactions, leading to the rapid assembly of complex heterocyclic systems, most notably spirooxindoles. tandfonline.com

One prominent example of an MCR involving isatins is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from the condensation of an isatin derivative and an amino acid (such as proline or sarcosine), can react with various electron-deficient olefins. uevora.pt This approach has been successfully used to synthesize a wide range of spiropyrrolidine-oxindole derivatives in high yields. uevora.pt The versatility of this reaction allows for the introduction of multiple points of diversity by varying the isatin substrate, the amino acid, and the dipolarophile. While specific examples detailing this compound are not extensively documented, the smooth reaction of 5-substituted isatins in these MCRs suggests its suitability as a substrate. uevora.pt

| MCR Type | Isatin Component (Example) | Other Reactants | Resulting Scaffold | Reference |

| 1,3-Dipolar Cycloaddition | 5-Substituted Isatins | Amino Acid (e.g., Proline, Sarcosine), Electron-deficient Olefin | Spiropyrrolidine-oxindole | uevora.pt |

| Pfitzinger Reaction | Isatin Derivatives | Carbonyl compounds, Amines | Quinolines | researchgate.net |

| Three-Component Reaction | 5-Chloro isatin | N-aminophthalimide | Ylideneamino derivatives | tandfonline.com |

Catalysis offers a precise and efficient means to synthesize complex molecules from this compound, often with high selectivity and under mild conditions. Both metal-based and organocatalytic systems have been employed to transform the isatin core into more elaborate structures.

Acid-catalyzed condensation reactions are a common strategy. For instance, the reaction of isatins with indoles, often catalyzed by acids like KSF clay, can produce trisindoline structures. rsc.org Research has shown that isatins bearing electron-withdrawing groups, such as 5-chloro substituents, react smoothly in these condensations to furnish the desired products in excellent yields. rsc.org The catalyst is often recoverable and reusable, adding to the efficiency of the method. rsc.org

The choice of catalyst can also direct the regioselectivity of a reaction. For example, the chlorination of methylisatin derivatives can be controlled by the reaction medium. In the presence of sulfuric acid as a catalyst, trichloroisocyanuric acid (TCCA) leads to chlorination on the aromatic ring. researchgate.net Conversely, conducting the reaction in acetic acid results in selective N-chlorination at the indole nitrogen. researchgate.net This demonstrates how catalyst and solvent choice can provide access to different complex derivatives from the same starting material.

Furthermore, asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of 3-substituted-3-hydroxy-2-oxindoles, which are privileged motifs in biologically active compounds. Chiral bifunctional catalysts, such as N-diaminophosphoryl aminothioureas, have been developed for the vinylogous aldol reaction between N-alkylisatins and furanones. nih.gov These catalysts facilitate the highly stereoselective addition of the nucleophile to the C3-carbonyl of the isatin, yielding complex oxindole (B195798) derivatives with a chiral quaternary center. nih.gov This advanced catalytic approach is a key method for producing enantiomerically enriched complex molecules derived from the isatin scaffold.

| Catalyst System | Isatin Derivative (Example) | Reaction Type | Product Class | Reference |

| KSF Clay | 5-Chloro-isatin, 4-Bromo-isatin | Condensation with Indoles | Trisindolines | rsc.org |

| Sulfuric Acid | 5-Methylisatin | Aromatic Chlorination (with TCCA) | Polychlorinated isatins | researchgate.net |

| Acetic Acid | 5-Methylisatin | N-Chlorination (with TCCA) | N-chloro-5-methylisatin | researchgate.net |

| Chiral Aminothioureas | N-Methylisatins | Asymmetric Vinylogous Aldol Reaction | 3-Hydroxy-2-oxindole derivatives | nih.gov |

Mechanistic Insights into the Biological Actions of 5 Chloro 7 Methylisatin and Its Analogues

Molecular Target Identification and Validation

Understanding the direct molecular targets of a compound is fundamental to elucidating its mechanism of action. For 5-Chloro-7-methylisatin and its analogues, various techniques are employed to identify and validate these targets.

Receptor Binding Studies

While specific receptor binding studies for this compound are not extensively documented in publicly available research, studies on analogous chloro-substituted indanone compounds provide insights into potential receptor interactions. For instance, a study on 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, which shares a chloro-substituted aromatic ring, demonstrated high-affinity binding to serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes. This suggests that the chloro-substitution on the aromatic ring of isatin (B1672199) derivatives could play a role in their interaction with G-protein coupled receptors. The binding affinities for this analogue are presented in the table below.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | 0.74 |

| 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 8.4 |

Protein-Ligand Interaction Analysis

Molecular docking studies are instrumental in predicting the binding modes of small molecules within the active sites of proteins. For isatin analogues, these computational analyses have revealed key interactions that likely contribute to their biological activities.

Docking studies of various isatin derivatives with protein targets such as SARS-CoV 3C-like protease and Epidermal Growth Factor Receptor (EGFR) have consistently shown the importance of the isatin core in forming hydrogen bonds with amino acid residues in the active site. For example, in studies with SARS-CoV 3CLpro, the carbonyl group at the C2 position and the nitrogen atom at the N1 position of the isatin ring were identified as crucial for hydrogen bond formation with residues like Gly143 and Cys145.

Furthermore, substitutions on the isatin ring have been shown to influence binding affinity and specificity. In the case of 5-sulfonyl isatin derivatives, the substituent at the 5-position was found to fit into the S2 hydrophobic pocket of the protease, enhancing inhibitory activity. While these studies were not performed specifically on this compound, the principles of protein-ligand interactions observed for these analogues, such as hydrogen bonding and hydrophobic interactions, are likely to be relevant to its binding with various protein targets. The chloro and methyl groups of this compound would be expected to participate in hydrophobic and van der Waals interactions within a protein's binding pocket.

Cellular Pathway Modulation

The biological effects of this compound and its analogues are a consequence of their ability to modulate various cellular signaling pathways.

Impact on Cell Proliferation and Apoptosis Pathways in Malignant Cells

Isatin derivatives have demonstrated significant potential as anticancer agents by influencing cell proliferation and inducing apoptosis in malignant cells. While specific data for this compound is limited, studies on isatin-coumarin hybrids provide valuable insights into their cytotoxic effects.

One such study evaluated the in vitro cytotoxicity of an isatin-coumarin hybrid against human breast cancer cell lines, MCF-7 (hormone-dependent) and MDA-MB-231 (triple-negative). The compound exhibited promising cytotoxic activity, as indicated by the IC50 values presented in the table below.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Isatin-Coumarin Hybrid | MCF-7 | 10.85 |

| MDA-MB-231 | 14.45 |

Mechanistically, these compounds are thought to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. Molecular docking studies of isatin hybrids have shown favorable binding affinities towards the Bcl-2 protein, suggesting a potential mechanism for their pro-apoptotic effects. nih.gov The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.

Interference with Microbial Virulence Factors

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents that target bacterial virulence. Isatin derivatives have shown promise in this area. A study on novel 5-Chloroisatin (B99725) derivatives demonstrated their potential as antibacterial agents. researchgate.net While this study did not specifically investigate this compound, it highlights the potential of the 5-chloroisatin scaffold in developing new antimicrobials.

The precise mechanisms by which isatin derivatives interfere with microbial virulence are still under investigation. However, potential mechanisms could include the inhibition of key bacterial enzymes, disruption of biofilm formation, or interference with quorum sensing signaling pathways, which are crucial for the coordination of virulence factor expression in many pathogenic bacteria.

Modulation of Inflammatory Mediators and Signaling Cascades

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. While direct studies on this compound's anti-inflammatory properties are scarce, research on a related compound, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide, has demonstrated significant anti-inflammatory effects in animal models.

In a zymosan-induced air pouch model in mice, this 5-chloro-2-oxoindolin-3-ylidene derivative was shown to significantly reduce leukocyte migration and the concentration of total protein, which are key markers of inflammation. This suggests an interference with the signaling cascades that govern the recruitment of immune cells to the site of inflammation.

A central signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov This pathway controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov While not directly demonstrated for this compound, the anti-inflammatory effects of its analogues suggest that they may modulate the NF-κB pathway or other critical inflammatory signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, thereby reducing the production of inflammatory mediators.

Enzyme Kinetics and Inhibition Modes (e.g., Reversible Inhibition of MAOs)

Isatin and its derivatives are well-documented as inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. The nature of this inhibition is a key aspect of their biological activity. Studies on various isatin analogues consistently demonstrate a pattern of reversible and competitive inhibition of MAO enzymes.

Research on a range of 5-substituted isatin thiosemicarbazones revealed them to be reversible and mixed-type inhibitors of mushroom tyrosinase researchgate.net. Similarly, studies on pyridazinobenzylpiperidine derivatives as MAO inhibitors have identified compounds that act as reversible inhibitors of MAO-B nih.gov. This reversibility is a significant feature, as it implies that the inhibitor can dissociate from the enzyme, allowing for the potential restoration of enzyme function. This is in contrast to irreversible inhibitors, which form a permanent covalent bond with the enzyme.

Table 1: Enzyme Inhibition Data for Representative Isatin Analogues

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode | Ki (µM) |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 nih.gov | Competitive | 0.896 nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 nih.gov | - | - |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 nih.gov | Reversible | - |

| Pyridazinobenzylpiperidine Derivative (S15) | MAO-A | 3.691 nih.gov | - | - |

This table presents data for isatin analogues to illustrate typical inhibition parameters. Data for this compound is not specified in the provided search results.

Interaction with Nucleic Acids and Other Key Cellular Components

The biological activity of isatin derivatives is not limited to enzyme inhibition; they have also been shown to interact with nucleic acids, a mechanism that is particularly relevant to their potential anticancer properties. These interactions can occur through various modes, including intercalation between base pairs and binding within the major or minor grooves of the DNA double helix.

Spectroscopic studies, such as UV-vis absorption spectroscopy, are commonly employed to investigate these interactions. For a series of novel s-triazine-isatin hybrids, these studies demonstrated strong DNA-binding affinity, with evidence pointing towards groove-binding modes with salmon sperm DNA (SS-DNA) nih.govresearchgate.net. The binding constants (Kb) for these interactions are typically in the range of 104 to 105 M-1, indicating a strong association between the isatin derivative and DNA nih.govresearchgate.net. For example, one such hybrid exhibited a high binding constant of 9.51 × 105 M-1 nih.govresearchgate.net.

The spontaneity of this binding is often confirmed by a negative Gibbs free energy change (ΔG). For the aforementioned s-triazine-isatin hybrid, the ΔG was calculated to be -34.1 kJ mol-1, indicative of a spontaneous binding process nih.govresearchgate.net. These interactions can lead to conformational and structural changes in the DNA, which can ultimately interfere with cellular replication and transcription processes. While specific binding constants for this compound are not available, the consistent findings for various isatin analogues suggest that this compound may also interact with DNA through similar mechanisms.

Table 2: DNA Binding Parameters for Representative Isatin Analogues

| Compound Analogue | DNA Type | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) |

| s-triazine-isatin hybrid (7f) | SS-DNA | 9.51 × 105 nih.govresearchgate.net | -34.1 nih.govresearchgate.net |

| Imidazolidine-based isatin derivative (IST-02) | ds-DNA | High (qualitative) nih.gov | - |

This table presents data for isatin analogues to illustrate typical DNA binding parameters. Data for this compound is not specified in the provided search results.

In Silico Modeling and Simulation of Molecular Interactions

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the molecular interactions between small molecules like this compound and their biological targets at an atomic level. These computational approaches provide valuable insights into the binding modes, affinities, and the specific residues involved in the interaction.

Molecular docking studies are frequently used to predict the preferred orientation of a ligand when bound to a protein target. For isatin derivatives targeting MAO, docking analyses can reveal key interactions within the enzyme's active site. For example, docking studies of s-triazine-isatin hybrids with DNA have shown significant binding affinities, with docking scores ranging from -8.5 to -10.3 kcal mol-1 nih.gov. These studies often highlight the importance of hydrophobic interactions and hydrogen bonding in stabilizing the ligand-target complex nih.govresearchgate.net.

Following molecular docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. These simulations provide a dynamic picture of the interactions and can help to refine the understanding of the binding mechanism. For instance, in silico evaluations of various isatin derivatives have been used to predict their ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for drug development nih.gov.

While specific in silico modeling data for this compound is not detailed in the provided search results, the general principles and findings from studies on analogous compounds can be extrapolated. It is likely that this compound would also engage in a combination of hydrophobic and hydrogen bonding interactions within the active sites of its target enzymes, with the chloro and methyl substitutions influencing the specificity and affinity of these interactions.

Structure Activity Relationship Sar Studies of 5 Chloro 7 Methylisatin Analogues

Influence of Substituents on Biological Potency and Selectivity

The introduction of various substituents onto the isatin (B1672199) ring system, particularly at the C-5 and C-7 positions, plays a crucial role in determining the biological activity of the resulting analogues. The electronic properties, size, and lipophilicity of these substituents can profoundly impact the interaction of the molecule with its biological target.

Effects of Halogenation Patterns on Activity Profiles (e.g., at C-5)

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. In isatin analogues, the position and nature of the halogen substituent are critical for activity.

Antimicrobial and Antitubercular Activity: The presence of an electron-withdrawing group, such as a halogen, at the C-5 position of the isatin ring has been shown to enhance antimycobacterial and antibacterial activity. nih.govnih.gov For instance, a fluorine atom at C-5 enhances anti-mycobacterial potential. nih.gov In the context of antitubercular activity, a chloro substituent at the C-5 position, combined with a propyl chain linker, resulted in a potent antiplasmodial agent. mdpi.com Generally, 5-halogenation is considered an effective modification for marked enhancement in anti-bacterial activity. nih.gov

Anticonvulsant Activity: Halogen substitution has also been found to be favorable for anticonvulsant activity. Isatin derivatives with a chloro group are more active than their non-halogenated counterparts. ualberta.ca Specifically, substitution with halogen species at the C-5 and C-6 positions can lead to greater anticonvulsant potential compared to analogues with electron-withdrawing or electron-donating groups. nih.gov However, the position is key, as a chloro group at the C-5 position of a linked benzothiazole (B30560) resulted in decreased potential, whereas a para-chloro at the C-6 position showed greater activity. nih.gov

Anticancer Activity: The effect of halogenation on anticancer activity is more complex and appears to be cell-line and compound-specific. In some cases, the incorporation of an electronegative fluorine atom at the C-5 position can improve anticancer potency. nih.gov Conversely, another study suggested that an electron-withdrawing group at this position reduced anticancer activity. nih.gov

The following table summarizes the observed effects of halogenation on the biological activity of isatin analogues.

| Biological Activity | Position of Halogen | Effect on Potency |

| Antimicrobial/Antitubercular | C-5 | Enhancement nih.govnih.gov |

| Anticonvulsant | C-5, C-6 | Enhancement nih.govualberta.ca |

| Anticancer | C-5 | Variable (Enhancement or Reduction) nih.gov |

Role of Methyl Substitution and Other Alkyl Groups on Activity

The introduction of methyl and other alkyl groups can influence the lipophilicity, steric profile, and electronic nature of the isatin molecule, leading to varied pharmacological outcomes.

Anticancer Activity: In a study of isatin-derived spirocyclic analogues, methyl substitutions at both the 4- and 7-positions of the oxindole (B195798) core led to a greater than two-fold improvement in growth inhibitory effects against cancer cells. nih.gov

Antimicrobial Activity: The influence of methyl substitution on antimicrobial activity can be context-dependent. For antitubercular Schiff's bases of isatin, electron-donating groups like methyl (-Me) at the C-5 position were found to reduce the general potency. nih.gov In another study on isatin–ferrocene conjugates, the introduction of a methyl group at the C-5 position generally decreased the activity against T. vaginalis, with some exceptions depending on the linker chain length. acs.org

Anticonvulsant Activity: For anticonvulsant activity, the replacement of electron-withdrawing groups with electron-donating groups such as methyl (-CH3) or methoxy (B1213986) (-OCH3) resulted in a loss of activity. nih.gov

The table below illustrates the varied effects of methyl substitution.

| Biological Activity | Position of Methyl Group | Effect on Potency |

| Anticancer | C-4 and C-7 | Enhancement nih.gov |

| Antimicrobial/Antitubercular | C-5 | Reduction nih.govacs.org |

| Anticonvulsant | Not Specified | Reduction nih.gov |

Impact of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Efficacy

The electronic nature of substituents on the aromatic ring of isatin is a key determinant of biological activity, influencing how the molecule interacts with its target. researchgate.net

Electron-Withdrawing Groups (EWGs):

Antitubercular/Antimicrobial Activity: EWGs at the C-5 position of the isatin nucleus generally increase antitubercular activity. nih.gov This is attributed to increased lipophilicity, which can facilitate transport across microbial membranes. calstate.edu

Anticancer Activity: The impact of EWGs on anticancer activity is variable. One study reported that incorporating an electronegative fluorine atom at C-5 improved anticancer potency, while another suggested that EWGs reduced this activity. nih.gov

Anticonvulsant Activity: For anticonvulsant properties, compounds substituted with halogen species (EWGs) generally exhibited greater potential than those with other electron-withdrawing or electron-donating groups. nih.gov

Electron-Donating Groups (EDGs):

Antitubercular/Antimicrobial Activity: EDGs such as methyl (-Me) or methoxy (-OMe) at the C-5 position tend to reduce the potency of isatin derivatives against mycobacteria. nih.gov

Anticancer Activity: In some series of isatin analogues, compounds with electron-donating substituents on a linked benzyl (B1604629) ring showed promising anticancer properties. mdpi.com Conversely, for certain antitubercular hybrids, electron-donating groups like -OMe at C-5 exhibited more potential than bromine-substituted or unsubstituted analogues. nih.gov

Anticonvulsant Activity: The replacement of EWGs with EDGs like -CH3, -OCH3, and -OH led to a loss of anticonvulsant activity. nih.gov In another study, isatin derivatives with electron-donating groups showed better anticonvulsant activity compared to those with electron-withdrawing groups. nih.gov

The following table provides a summary of these electronic effects.

| Biological Activity | Group Type | Position | General Effect on Potency |

| Antitubercular/Antimicrobial | EWG | C-5 | Increase nih.govcalstate.edu |

| Antitubercular/Antimicrobial | EDG | C-5 | Decrease nih.gov |

| Anticancer | EWG | C-5 | Variable nih.gov |

| Anticancer | EDG | C-5 | Variable nih.govmdpi.com |

| Anticonvulsant | EWG (Halogens) | C-5, C-6 | Increase nih.gov |

| Anticonvulsant | EDG | Not Specified | Variable (Decrease or Increase) nih.govnih.gov |

Positional Effects of Functionalization on the Isatin Nucleus

The specific position of functionalization on the isatin core is a critical factor that dictates the pharmacological profile of the resulting analogues. Modifications at the N-1, C-2, and C-3 positions have been extensively explored to optimize biological activity. nih.govnih.gov

Substitutions at the N-1 Position and their Pharmacological Consequences

The nitrogen atom at the N-1 position of the isatin ring is a common site for substitution, allowing for the introduction of various alkyl, aryl, and acyl groups. nih.govwikipedia.org

Antimicrobial Activity: N-alkylation has been reported to cause a marked enhancement in the anti-bacterial activity of isatin derivatives. nih.gov For instance, N-benzylation or N-methylation of certain isatin-nicotinohydrazide hybrids was found to be pivotal for their antitubercular and antibacterial properties. nih.gov

Anticonvulsant Activity: In some isatin-based anticonvulsants, an N-acetyl group was more favorable for activity than an N-benzyl group. ualberta.ca This was hypothesized to be due to easier in vivo deacetylation, freeing the NH group for hydrogen bonding with the receptor. ualberta.ca

The following table summarizes the impact of N-1 substitutions.

| Biological Activity | N-1 Substituent | Effect on Potency |

| Antibacterial/Antitubercular | Alkyl, Benzyl | Enhancement nih.govnih.gov |

| Anticancer | Alkyl, Benzyl | Variable (Modest to Significant Enhancement) nih.govnih.govnih.gov |

| Anticonvulsant | Acetyl vs. Benzyl | Acetyl more favorable ualberta.ca |

Modifications at the C-2 and C-3 Carbonyls and Associated Activity Changes

The carbonyl groups at the C-2 and C-3 positions are key reactive sites, with the C-3 carbonyl being particularly important for derivatization to generate a wide array of biologically active compounds. mdpi.com

Importance of Carbonyl Groups: The carbonyl function is generally considered important for the biological potency of isatin derivatives. nih.gov The C-2 carbonyl oxygen and the N-1 hydrogen can participate in hydrogen bonding with biological targets, such as the active site of MAO-B. nih.gov

Modifications at C-3: The C-3 position is a primary site for introducing diversity. nih.gov

Antitubercular Activity: The nature of the substituent at C-3 significantly influences anti-TB activity. For example, engagement with thiosemicarbazide (B42300) and methyloxime at C-3 resulted in better potency than the corresponding ketone derivatives. nih.gov

Anticancer Activity: Modifications at C-3 are crucial for anticancer activity. The synthesis of various C-3 substituted isatins, such as thiosemicarbazones, oxindoles, imines, and hydrazones, has yielded compounds with significant anticancer properties. seejph.com Spiro-fused derivatives at the C-3 position have also shown prominent pharmacological activity. nih.gov

Anticonvulsant Activity: For anticonvulsant activity, the C-3 position is often modified to include a semicarbazone or hydrazone moiety, which is a key structural feature for interaction with receptors. ualberta.ca

Modifications at C-2: While less common than C-3 modifications, changes at the C-2 position can also influence activity. The C-2 carbonyl oxygen is involved in hydrogen bonding interactions with enzymes like MAO-B. nih.gov

The table below highlights the significance of modifications at the carbonyl positions.

| Position | Modification | Biological Activity | Impact |

| C-2 | Carbonyl Oxygen | MAO-B Inhibition | Important for H-bonding nih.gov |

| C-3 | Thiosemicarbazide, Methyloxime | Antitubercular | Enhanced Potency nih.gov |

| C-3 | Semicarbazone, Hydrazone | Anticonvulsant | Essential Pharmacophore Feature ualberta.ca |

| C-3 | Imines, Oxindoles, Spiro-rings | Anticancer | Generation of Active Compounds nih.govseejph.com |

Aromatic Ring Substitutions (C-4, C-5, C-6, C-7) and their Impact on Biological Activity

The isatin scaffold possesses an aromatic six-membered ring that is amenable to substitution at the C-4, C-5, C-6, and C-7 positions. Modifications at these positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.

Research into various isatin derivatives has demonstrated that the nature and position of substituents on this aromatic ring are crucial determinants of biological activity. For instance, studies on 4,7-dichloro-N-methylisatin have shown that substitutions at the C-4 and C-7 positions can yield compounds with potent anti-HIV activity. Suzuki-Miyaura reactions on this scaffold proceed with high selectivity at the C-4 position, indicating a feasible route for introducing diverse aryl groups to modulate activity.

In the context of other biological targets, substitutions at C-5 and C-6 have also proven significant. Structure-activity relationship studies on isatin analogues as monoamine oxidase (MAO) inhibitors revealed that substitutions at the C-5, C-6, and C-7 positions can enhance inhibitory activity. Specifically, hydroxyl (-OH) groups at these positions were found to be more effective than methyl groups. Furthermore, for antitubercular activity, the introduction of electron-withdrawing groups at the C-5 position has been shown to result in excellent potency. This suggests that for different therapeutic applications, the optimal substitution pattern on the aromatic ring of the 5-Chloro-7-methylisatin core may vary considerably. The introduction of halogen atoms, such as the existing chlorine at C-5, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.

| Position | Substituent Type | Observed Impact on Biological Activity (General Isatin Derivatives) | Potential Therapeutic Area |

|---|---|---|---|

| C-4 | Aryl groups | Modulation of anti-HIV activity | Antiviral |

| C-5 | Electron-withdrawing groups (e.g., -NO2) | Enhancement of antitubercular activity | Antibacterial |

| C-5 | Halogens (e.g., -Br, -Cl) | General enhancement of various activities | Anticancer, Antibacterial |

| C-6 | Hydroxyl (-OH) | Increased MAO inhibitory activity compared to methyl | Neurodegenerative Diseases |

| C-7 | Hydroxyl (-OH) | Increased MAO inhibitory activity | Neurodegenerative Diseases |

Stereochemical Considerations in Modulating Biological Activity

The core structure of this compound is planar and achiral. Therefore, the parent molecule does not exist as enantiomers or diastereomers. However, stereochemical considerations become critically important when the isatin scaffold is derivatized in a manner that introduces one or more chiral centers.

Chirality can be introduced into this compound analogues through several common synthetic modifications:

Substitution at the N-1 position: Acylation or alkylation of the nitrogen atom with a chiral moiety will produce diastereomers or enantiomers.

Reaction at the C-3 carbonyl group: Nucleophilic addition or aldol (B89426) condensation at the C-3 keto group can generate a new chiral center at this position, leading to the formation of enantiomeric pairs of 3-substituted-3-hydroxyindolin-2-ones.

Formation of spirocycles: The reaction of the C-3 carbonyl with bifunctional reagents can create spirocyclic derivatives, where the C-3 carbon becomes a spirocyclic chiral center.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, when a chiral drug interacts with a biological target, two diastereomeric complexes are formed, which typically have different binding energies. This difference in interaction can lead to significant variations in the biological activity between enantiomers. One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects.

Therefore, for any chiral derivative of this compound, it is essential to separate and evaluate the individual stereoisomers to identify the eutomer and develop a stereochemically pure drug, maximizing therapeutic benefit.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies are invaluable for predicting the activity of novel analogues, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects.

The QSAR process for isatin derivatives typically involves several key steps:

Data Set Assembly: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., 3D-MoRSE descriptors), and electronic properties.

Model Development: Statistical methods are employed to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Genetic Algorithms (GA) for variable selection (GA-PLS).

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of molecules.

Studies on broader series of isatin derivatives have successfully generated robust QSAR models for anticancer, antiviral, and enzyme inhibitory activities. nih.gov These models have highlighted the importance of specific descriptor types, such as topological and charge-based parameters, in determining the cytotoxic activity of isatin analogues. nih.gov A reliable QSAR model, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), can guide the synthesis of new this compound derivatives with enhanced potency.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external set) | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

| pIC50 | The negative logarithm of the IC50 value, often used as the dependent variable. | N/A (Experimental Data) |

Pharmacophore Elucidation for Rational Drug Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Elucidating the pharmacophore for a series of active this compound analogues is a cornerstone of rational drug design, enabling the design of novel molecules with improved affinity and selectivity.

Pharmacophore models for isatin-based compounds have been developed for various biological activities, including anticancer and enzyme inhibition. These models are typically generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity.

The key pharmacophoric features of the isatin scaffold generally include:

Hydrogen Bond Donor (HBD): The N-H group at the N-1 position can act as a hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C-2 position is a strong hydrogen bond acceptor. The C-3 carbonyl can also act as an acceptor, though it is often involved in covalent or non-covalent interactions via derivatization.

Aromatic Ring (AR): The fused benzene (B151609) ring provides a hydrophobic surface for π-π stacking or hydrophobic interactions.

Hydrophobic (HY) features: The methyl group at C-7 and the chloro group at C-5 contribute to the hydrophobic character of the molecule.

A pharmacophore model for antiproliferative activity of isatin derivatives, for example, might consist of a specific 3D arrangement of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions. By using such a model as a template for virtual screening of chemical databases or for the de novo design of new structures, researchers can efficiently identify or create novel this compound derivatives that fit the required pharmacophoric pattern and are therefore more likely to be biologically active.

| Feature | Location on Scaffold | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | N-1 proton | Interaction with acceptor groups (e.g., Asp, Glu, backbone C=O) on the target protein. |

| Hydrogen Bond Acceptor (HBA) | C-2 carbonyl oxygen | Interaction with donor groups (e.g., Arg, Lys, backbone N-H) on the target protein. |

| Aromatic Ring (AR) | Fused benzene ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Feature (HY) | C-7 Methyl group | Interaction with hydrophobic pockets in the binding site. |

| Halogen Bond Donor | C-5 Chlorine atom | Interaction with nucleophilic atoms (e.g., oxygen, nitrogen) in the binding site. |

Preclinical and Translational Research Perspectives on 5 Chloro 7 Methylisatin

In Vitro Efficacy Studies

In vitro studies are fundamental in preclinical research, providing initial insights into the biological activity of a compound at a cellular and molecular level. For 5-Chloro-7-methylisatin, these studies have begun to elucidate its potential as a cytotoxic, antiviral, and enzyme-inhibiting agent.

Cell-Based Assays for Specific Biological Activities (e.g., Cytotoxicity, Antiviral Replication)

Cell-based assays are crucial for determining the direct effects of a compound on cells, such as its ability to kill cancer cells (cytotoxicity) or inhibit viral replication.

While specific cytotoxic data for this compound against a comprehensive panel of human cancer cell lines is not extensively documented in publicly available literature, the broader class of isatin (B1672199) derivatives has been a subject of anticancer research. For instance, studies on various substituted isatins have demonstrated their potential as antiproliferative agents. However, detailed IC50 values for this compound are not consistently reported.

In the realm of antiviral research, derivatives of 5-chloroisatin (B99725) have shown promising activity. One study investigated the antiviral properties of a derivative, 4-[(5-chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)-benzenesulphonamide, against Hepatitis C Virus (HCV) and SARS-CoV. While the parent 5-chloroisatin itself did not show inhibitory activity in this specific study, the results with its derivative underscore the potential of the 5-chloroisatin scaffold in antiviral drug discovery. Further research is required to specifically determine the antiviral replication inhibition profile of this compound.

Regarding antibacterial activity, a study on novel 5-chloroisatin derivatives reported that these compounds exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The antibacterial properties were evaluated using the disk diffusion technique, with several derivatives showing notable activity against various microorganisms.

| Parameter | Finding | Source |

| Antiviral Activity (Derivative) | A 5-chloroisatin derivative was evaluated against HCV and SARS-CoV. | nih.gov |

| Antibacterial Activity (Derivatives) | Derivatives of 5-chloroisatin showed inhibitory effects against Gram-positive and Gram-negative bacteria. |

Enzyme Inhibition Assays

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Isatin and its derivatives have been identified as inhibitors of various enzymes, including kinases and proteases.

| Target Enzyme (Related Compound) | Finding | Source |

| COX-2 (Docking Study) | A 5-chloro-isatin derivative showed a good docking score, suggesting potential inhibitory activity. | nih.govresearchgate.net |

| COX-1 (Docking Study) | The same 5-chloro-isatin derivative showed a lower docking score, suggesting potential selectivity. | nih.govresearchgate.net |

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies in animal models are a critical step in preclinical research to understand the efficacy of a compound in a living organism. Such studies for this compound are limited.

Disease Models for Antimicrobial Applications

Currently, there are no published in vivo studies evaluating the efficacy of this compound in animal models of bacterial or fungal infections. While in vitro studies on related compounds are promising, further research is needed to translate these findings to a whole-animal system.

Xenograft Models for Anticancer Applications

There is a lack of available data from studies using this compound in xenograft models for anticancer applications. Xenograft studies, where human cancer cells are implanted into immunocompromised animals, are essential for evaluating the antitumor efficacy of a compound in a physiological context.

Models for Anti-inflammatory or Neurological Conditions

Research into the in vivo anti-inflammatory effects of compounds structurally related to this compound has provided some positive indications. A study on the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice demonstrated significant anti-inflammatory activity. nih.gov This was assessed using the carrageenan-induced paw edema model and the zymosan-induced air pouch model, where the compound reduced edema, leukocyte migration, and total protein concentration. nih.gov

Another study on a series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives, including a 5-chloro substituted compound, showed mild-to-moderate anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The 5-chloro derivative exhibited a notable reduction in paw edema. nih.govresearchgate.net

These findings suggest that the 5-chloro substitution on the isatin ring may be favorable for anti-inflammatory activity. However, it is crucial to note that these studies were not conducted on this compound itself. To date, there are no published studies on the efficacy of this compound in animal models of neurological conditions.

| Animal Model | Compound Tested | Key Findings | Source |

| Carrageenan-induced paw edema (mice) | (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Significant reduction of edema. | nih.gov |

| Zymosan-induced air pouch (mice) | (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Significantly reduced leukocyte migration and total protein concentration. | nih.gov |

| Carrageenan-induced paw edema (rats) | 2-Hydroxy-N′-(5-chloro-2-oxoindolin-3-ylidene)benzohydrazide | Mild-to-moderate reduction in paw edema. | nih.govresearchgate.net |

Advanced Mechanistic Investigations in Biological Systems

Advanced mechanistic studies of isatin derivatives have revealed their ability to interact with a multitude of biological targets, thereby influencing various cellular processes. The diverse pharmacological activities of these compounds, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects, stem from their capacity to modulate the function of key proteins and signaling pathways. mdpi.comnih.gov

Isatin derivatives have been shown to exert their effects through several mechanisms, including the inhibition of various enzymes. A prominent target for many isatin analogues is the family of protein kinases. scholarsresearchlibrary.com For instance, certain isatin derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. scholarsresearchlibrary.com Another important class of enzymes targeted by isatin derivatives is proteases, such as the SARS coronavirus 3CL protease, highlighting their potential as antiviral agents. nih.gov

Furthermore, investigations into the cellular effects of isatin derivatives have elucidated their impact on critical signaling pathways. Structure-activity relationship (SAR) studies have shown that substitutions on the isatin ring significantly influence their biological activity. nih.gov For example, bis-isatin hybrids have been found to display anticancer potential through the inhibition of tubulin polymerization. nih.gov The substitution pattern on the isatin core, particularly at the C-3 and C-5 positions, can significantly influence the potency of these compounds. nih.gov

Table 1: Examples of Mechanistic Insights from Isatin Derivatives

| Derivative Class | Target/Mechanism | Biological Activity |

| Bis-isatin hybrids | Tubulin inhibition | Anticancer nih.gov |

| Triazole-incorporated isatins | Not specified | Antitubercular, Antifungal, Antioxidant mdpi.com |

| Ciprofloxacin-isatin hybrids | Not specified | Antibacterial, Antitubercular mdpi.com |

| Isatin-based pyrazolines | Not specified | Anticancer nih.gov |

| Fluorinated isatin-hydrazones | Induction of apoptosis | Anticancer acs.org |

This table presents findings from studies on various isatin derivatives and is intended to provide a perspective on potential mechanisms for this compound.

Bioavailability and Metabolic Fate Considerations

The bioavailability and metabolic fate of a compound are critical determinants of its therapeutic potential. For isatin derivatives, these pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), have been a subject of both in silico and in vitro investigations. acs.orgdoaj.org Computational tools are frequently employed in the early stages of drug discovery to predict the ADME properties of novel isatin analogues, helping to identify candidates with favorable drug-like characteristics. acs.orgresearchgate.net

In silico ADME predictions for various isatin derivatives have suggested that many of these compounds possess good oral bioavailability and can adhere to established guidelines for drug-likeness, such as Lipinski's rule of five. rasayanjournal.co.in These computational models assess parameters like lipophilicity (cLogP), molecular weight, and the number of hydrogen bond donors and acceptors to forecast a compound's pharmacokinetic behavior. rasayanjournal.co.in

In vitro studies using, for example, liver microsomes, are crucial for determining the metabolic stability of new chemical entities. mdpi.com Such studies can provide insights into the rate of metabolism and help identify potential metabolites. For instance, studies on ciprofloxacin-isatin hybrids have included assessments of their metabolic stability. mdpi.com The metabolic profile of isatin derivatives can be complex, and understanding their biotransformation is essential for predicting their in vivo efficacy and potential for drug-drug interactions.

Table 2: Predicted ADME Properties for a Selection of Isatin Derivatives

| Compound Class | Predicted Property | Method |

| Fenamate-isatin hybrids | Favorable drug-like properties | In silico ADME study doaj.org |

| Fluorinated isatin-hydrazones | Good ADME properties | In silico (SwissADME) acs.org |

| N-alkyl-isatin-3-imino aromatic amines | Lead-like properties | In silico (QikProp) researchgate.net |

| Various 5-substituted isatins | Generally non-toxic, good drug-likeness | In silico (Osiris) rasayanjournal.co.in |

This table is based on computational predictions for different classes of isatin derivatives and serves as a guide for potential considerations for this compound.

General Toxicity and Safety Profiling in Preclinical Assessment

The evaluation of general toxicity and the establishment of a safety profile are paramount in the preclinical assessment of any new therapeutic candidate. For isatin derivatives, toxicity has been evaluated using a combination of in silico predictions and in vitro and in vivo studies.

In silico toxicity prediction software can provide early warnings about potential liabilities such as mutagenicity, tumorigenicity, and irritation. rasayanjournal.co.in Studies on a novel series of 5-substituted isatin derivatives predicted them to be relatively non-toxic based on these computational models. rasayanjournal.co.in

In vitro cytotoxicity assays are widely used to assess the effect of isatin derivatives on various human cancer cell lines and, importantly, on normal, non-cancerous cell lines to determine selectivity. mdpi.com For example, a study on multi-substituted isatin derivatives demonstrated that while some compounds had potent antiproliferative activity against cancer cells, they exhibited lower toxicity toward normal cells. mdpi.com The cytotoxic action of some fluorinated isatin derivatives has been linked to the induction of apoptosis in tumor cells. nih.gov

While comprehensive in vivo toxicity data for a wide range of isatin derivatives is not always readily available in the public domain, some studies have reported on the in vivo anti-inflammatory activity and safety of new isatin derivatives. nih.gov These studies are essential for determining the therapeutic index and identifying any potential organ-specific toxicities.

Table 3: Cytotoxicity Data for Selected Isatin Derivatives

| Derivative | Cell Line | IC50 (µM) |

| Compound 4l (a tri-substituted isatin) | K562 (leukemia) | 1.75 mdpi.com |

| Compound 4l (a tri-substituted isatin) | HepG2 (hepatoma) | 3.20 mdpi.com |

| Compound 4l (a tri-substituted isatin) | HT-29 (colon cancer) | 4.17 mdpi.com |

| Compound 10a (a bis-isatin hybrid) | Various cancer cell lines | 8.32 - 49.73 nih.gov |

| Fluorinated isatin-hydrazone (compound 8) | A549 (lung cancer) | 42.43 acs.org |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. This data is from studies on specific isatin derivatives and provides a reference for the potential potency of compounds in this class.

Potential for Combination Therapies with Established Agents

The combination of novel therapeutic agents with established drugs is a cornerstone of modern cancer therapy, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. The diverse mechanisms of action of isatin derivatives make them promising candidates for combination therapies.

The rationale for combining isatin derivatives with existing anticancer drugs often lies in the potential for synergistic interactions. For example, an isatin derivative that inhibits a key survival pathway in cancer cells could sensitize them to the cytotoxic effects of a conventional chemotherapeutic agent. Several clinical trials have been completed for isatin-based drugs in combination with standard chemotherapy regimens for various cancers, including ovarian and non-small cell lung cancer. nih.gov

The development of drug resistance is a major challenge in cancer treatment. Isatin derivatives could potentially be used to overcome resistance mechanisms. For instance, if a cancer becomes resistant to a particular kinase inhibitor, a novel isatin derivative targeting a different kinase or a downstream signaling molecule could be introduced to restore therapeutic efficacy. While specific studies on combining this compound with other agents are not available, the broader class of isatin derivatives holds promise in this area. mdpi.com

常见问题

Q. How can meta-analyses resolve discrepancies in reported biological activities of this compound?

- Methodological Answer : Perform systematic reviews using PRISMA guidelines. Extract data from peer-reviewed studies, normalize activity metrics (e.g., IC50 values), and apply random-effects models to account for inter-study heterogeneity. Highlight methodological variations (e.g., cell lines, exposure times) as potential confounders .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical reporting of negative or contradictory findings for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。